3-メチル-N-(5-チオフェン-2-イル-1,3,4-オキサジアゾール-2-イル)ベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

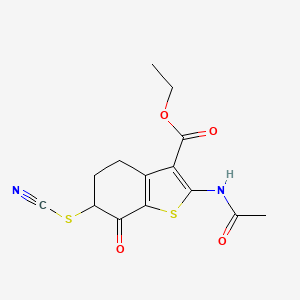

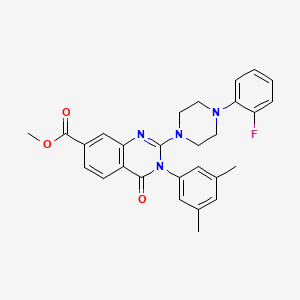

3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that features a benzamide core substituted with a thiophene and an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

科学的研究の応用

- チオフェン誘導体は、問題の化合物を含め、潜在的な生物活性分子として注目されています。 研究者は、抗がん、抗炎症、抗菌、抗高血圧、抗動脈硬化などの薬理学的特性を探求しています .

- 合成された誘導体のうち、一部は、B. subtilis、E. coli、P. vulgaris、および S. aureus などの細菌に対して阻害効果を示します。

医薬品化学と創薬

有機半導体とエレクトロニクス

腐食防止

生物活性とメカニズム研究

合成化学とヘテロ環化

抗菌特性

作用機序

Target of Action

Compounds containing the thiophene nucleus, such as this one, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions .

Mode of Action

It’s known that the sulfone group can act as an electron-output site due to its strong electron-withdrawing ability . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Pharmacokinetics

It’s known that oxadiazole derivatives are soluble in water , which could potentially impact their bioavailability.

Result of Action

Compounds containing the thiophene nucleus have been reported to possess a wide range of therapeutic properties .

Action Environment

It’s known that the stability of the 1,2,4-triazole nucleus acts as a major pharmacophore by interacting as a hydrogen bond acceptor and as a donor at the active site of a receptor .

生化学分析

Biochemical Properties

The derivatives of the oxadiazole nucleus, such as 3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide, show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity

Cellular Effects

Thiophene derivatives, which are part of the structure of 3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide, have been shown to exhibit cytotoxicity in several types of cancer cells such as leukemia, ovarian, glioma, renal, and lung . These studies have shown that thiophene derivatives induce cell cycle arrest and apoptosis and affect tubulin polymerization .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Thiophene substitution: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

Benzamide formation: The final step involves the acylation of the amine group with a benzoyl chloride derivative to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

化学反応の分析

Types of Reactions

3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadia

特性

IUPAC Name |

3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c1-9-4-2-5-10(8-9)12(18)15-14-17-16-13(19-14)11-6-3-7-20-11/h2-8H,1H3,(H,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGKDSGGXGYFLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide](/img/structure/B2358971.png)

![4-{2-[(2-Chlorophenyl)methyl]pyrrolidine-1-carbonyl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2358983.png)

![N-(4-methoxybenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2358984.png)

![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2358988.png)